molecular formula C16H16ClN5O2 B7041707 N-(7-chloro-1H-indazol-3-yl)-1-methyl-3-(oxolan-3-yl)pyrazole-4-carboxamide

N-(7-chloro-1H-indazol-3-yl)-1-methyl-3-(oxolan-3-yl)pyrazole-4-carboxamide

Cat. No.: B7041707
M. Wt: 345.78 g/mol
InChI Key: UPGPPEIUFAAOAU-UHFFFAOYSA-N
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Description

N-(7-chloro-1H-indazol-3-yl)-1-methyl-3-(oxolan-3-yl)pyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a complex arrangement of functional groups, including an indazole ring, a pyrazole ring, and an oxolane ring, which contribute to its distinctive chemical properties.

Properties

IUPAC Name

N-(7-chloro-1H-indazol-3-yl)-1-methyl-3-(oxolan-3-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O2/c1-22-7-11(13(21-22)9-5-6-24-8-9)16(23)18-15-10-3-2-4-12(17)14(10)19-20-15/h2-4,7,9H,5-6,8H2,1H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGPPEIUFAAOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CCOC2)C(=O)NC3=NNC4=C3C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-1H-indazol-3-yl)-1-methyl-3-(oxolan-3-yl)pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the indazole ring, followed by the introduction of the pyrazole ring through cyclization reactions. The oxolane ring is then incorporated via nucleophilic substitution or addition reactions. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline production. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-1H-indazol-3-yl)-1-methyl-3-(oxolan-3-yl)pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(7-chloro-1H-indazol-3-yl)-1-methyl-3-(oxolan-3-yl)pyrazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: The compound can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(7-chloro-1H-indazol-3-yl)-1-methyl-3-(oxolan-3-yl)pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For example, it may inhibit enzyme activity by occupying the active site or alter receptor signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-chloro-1H-indazol-3-yl)-1-methyl-3-(oxolan-3-yl)pyrazole-4-carboxamide
  • This compound analogs
  • Other indazole-pyrazole derivatives

Uniqueness

Compared to similar compounds, this compound stands out due to its specific arrangement of functional groups, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.

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